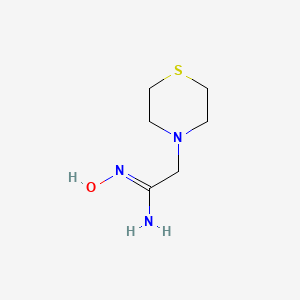N'-Hydroxy-2-thiomorpholinoacetimidamide
CAS No.: 883949-22-2
Cat. No.: VC5956650
Molecular Formula: C6H13N3OS
Molecular Weight: 175.25
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 883949-22-2 |
|---|---|
| Molecular Formula | C6H13N3OS |
| Molecular Weight | 175.25 |
| IUPAC Name | N'-hydroxy-2-thiomorpholin-4-ylethanimidamide |
| Standard InChI | InChI=1S/C6H13N3OS/c7-6(8-10)5-9-1-3-11-4-2-9/h10H,1-5H2,(H2,7,8) |
| Standard InChI Key | PFBBGROSVHNQRQ-UHFFFAOYSA-N |
| SMILES | C1CSCCN1CC(=NO)N |
Introduction
Structural Elucidation and Molecular Properties
Atomic Composition and Connectivity
N'-Hydroxy-2-thiomorpholinoacetimidamide consists of a thiomorpholine core (C₄H₈NS) linked to an acetimidamide chain (C₂H₅N₂O). The thiomorpholine ring adopts a chair conformation, with sulfur at the 1-position and nitrogen at the 4-position. The acetimidamide group (-C(=N-OH)-NH₂) is attached to the nitrogen of the thiomorpholine via a methylene bridge, creating a planar geometry around the imine nitrogen. The Z-configuration of the hydroxylamine group is confirmed by its SMILES notation: C1CSCCN1C/C(=N/O)/N .
Spectroscopic and Computational Data
-
Hydrogen Bonding: The molecule has two hydrogen bond donors (N-H and O-H) and four acceptors (two N, one O, one S), contributing to a polar surface area of 87.2 Ų .
-
Lipophilicity: The computed XLogP3 value of -0.1 indicates moderate hydrophilicity, likely due to the thiomorpholine’s sulfur atom and the hydroxylamine group .
Table 1: Key Physicochemical Properties
| Property | Value | Method/Source |
|---|---|---|
| Molecular Weight | 175.25 g/mol | PubChem 2.1 |
| Rotatable Bond Count | 2 | Cactvs 3.4.8.18 |
| Topological Polar SA | 87.2 Ų | Cactvs 3.4.8.18 |
| Heavy Atom Count | 11 | PubChem |
Synthetic Routes and Reactivity
Stability and Reactivity
The compound’s stability is influenced by:
-
Hydroxylamine Group: Prone to oxidation, necessitating inert atmosphere handling.
-
Thioether Linkage: Susceptible to electrophilic attack at sulfur, potentially forming sulfoxides or sulfones.
-
Tautomerism: The amidoxime group may exhibit keto-enol tautomerism, affecting its reactivity in coordination chemistry .
Applications and Industrial Relevance
Pharmaceutical Intermediate
The compound’s bifunctional structure positions it as a precursor for:
-
Antimicrobial Agents: Functionalization at the hydroxylamine or sulfur sites could yield novel thiomorpholine-based antibiotics.
-
Metal Chelators: Potential use in chelation therapy or as contrast agents in imaging.
Coordination Chemistry
The thiomorpholine sulfur and hydroxylamine nitrogen atoms offer binding sites for transition metals, enabling the synthesis of coordination polymers or catalysts. For example, Cu(II) complexes might exhibit redox activity useful in organic transformations.
Challenges and Future Directions
Synthetic Optimization
Current gaps include:
-
Yield Improvement: Scaling the reaction while minimizing oxidation by-products.
-
Stereocontrol: Ensuring Z-configuration retention during synthesis.
Biological Screening
Priority studies should assess:
-
In Vitro Antimicrobial Activity: Against Gram-positive/negative bacteria and mycobacteria.
-
Cytotoxicity: In mammalian cell lines to establish therapeutic indices.
Computational Modeling
Density functional theory (DFT) calculations could predict:
-
Tautomeric Preferences: Stability of keto vs. enol forms.
-
Binding Affinities: For microbial enzyme active sites.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume